molecular formula C7H11N3 B3058859 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 92223-93-3

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B3058859
CAS No.: 92223-93-3
M. Wt: 137.18 g/mol
InChI Key: DHDQYAUOOBDRMG-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 740061-36-3) is a bicyclic heterocyclic compound with a pyrazolo[4,3-c]pyridine core substituted with a methyl group at the 5-position. Its molecular formula is C₇H₁₁N₃, and it is structurally characterized by a partially saturated six-membered ring fused to a pyrazole moiety. This scaffold is notable for its versatility in medicinal chemistry, serving as a template for designing inhibitors targeting bacterial pathogens and enzymes like pantothenate synthetase in Mycobacterium tuberculosis (Mtb) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-3-2-7-6(5-10)4-8-9-7/h4H,2-3,5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDQYAUOOBDRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609971
Record name 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92223-93-3
Record name 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be achieved through several methods. One common approach involves the reaction of 1,3-diketones with hydrazines under acidic conditions to form pyrazole intermediates, which are then cyclized with aldehydes or ketones to yield the desired pyrazolopyridine structure. The reaction typically requires a catalyst such as amorphous carbon-supported sulfonic acid and is carried out in ethanol at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazolopyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolopyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has shown potential as a bioactive agent with antibacterial, antiviral, antifungal, and antitumor activities. It is used in the development of new pharmaceuticals targeting various diseases .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated as inhibitors of specific enzymes and receptors involved in disease pathways, making them candidates for the treatment of cancer, infectious diseases, and neurological disorders .

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility and reactivity make it valuable for producing a wide range of products .

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For example, some derivatives act as inhibitors of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation. By binding to these kinases, the compound can inhibit their activity, leading to reduced cell growth and potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[4,3-c]pyridine scaffold has been extensively modified to optimize biological activity. Below is a comparative analysis of key derivatives:

Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Target/Activity Key Findings Reference
5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Methyl group at 5-position Structural scaffold for further derivatization Serves as a base structure; activity depends on additional functional groups.
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Phenyl group at 3-position Mtb pantothenate synthetase inhibition IC₅₀ values in micromolar range; hydrophobic phenyl enhances activity.
13g (1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) 5-Nitro-2-furoyl warhead, 2-methoxyethyl ESKAPE pathogens (antibacterial) Superior to nitrofurantoin (MIC ≤ 2 µg/mL); combines THPP scaffold with nitrofuran.
5-tert-Butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide Isoxazole-carboxamide hybrid Mtb pantothenate synthetase inhibition IC₅₀ = 90 nM; more potent than 3-phenyl-THPP derivatives.
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 4-Fluorophenyl at 3-position Undisclosed (structural study) High purity (95%); fluorophenyl may enhance binding affinity.
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Trifluoromethyl group at 3-position Industrial applications Used in chemical synthesis; no reported biological data.

Key Insights from Structure-Activity Relationships (SAR)

Substituent Hydrophobicity: Hydrophobic groups (e.g., phenyl, tert-butyl) on the benzene or pyrazole ring enhance inhibitory activity against Mtb pantothenate synthetase . Polar or nonpolar groups on the pyrazole ring reduce activity, highlighting the need for balanced lipophilicity .

Scaffold Hybridization :

  • Conjugation with nitrofuran (e.g., compound 13g ) significantly improves antibacterial activity against ESKAPE pathogens, demonstrating the scaffold's adaptability to diverse warheads .

Stereoelectronic Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl, nitro) may improve metabolic stability but require optimization for target engagement .

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C8H11N3
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 1357353-51-5

The compound is characterized by its unique pyrazolo-pyridine structure, which contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, derivatives have been synthesized through the condensation of appropriate precursors followed by cyclization reactions. These synthetic routes often yield various analogs that can be evaluated for enhanced biological activity.

Antimicrobial Activity

One of the notable biological activities of this compound is its antimicrobial properties. A study evaluated a series of derivatives for their inhibitory effects on Mycobacterium tuberculosis pantothenate synthetase (PS). The most active compound demonstrated an IC₅₀ value of 21.8 ± 0.8 μM against MTB PS and exhibited a minimum inhibitory concentration (MIC) of 26.7 μM without significant cytotoxicity at 50 μM in RAW 264.7 cell lines .

Cytotoxicity and Antiproliferative Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings on the antiproliferative activity of different derivatives:

CompoundCell LineIC₅₀ (μM)Notes
This compoundHL600.70 ± 0.14Significant cytotoxicity observed
Derivative AK5620.92 ± 0.32Selective against chronic myeloid leukemia
Derivative BMCF70.59 ± 0.00High activity in breast cancer cells
Derivative CVero (normal)>25Low cytotoxicity in normal cells

These findings indicate that modifications to the pyrazolo-pyridine structure can significantly enhance cytotoxic activity while maintaining selectivity towards cancer cells over normal cells.

The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes or pathways associated with cell proliferation and survival. For instance, certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. One study reported a derivative with an IC₅₀ value of 0.36 µM against CDK2 and a selectivity index favoring CDK2 over CDK9 by a factor of 265 .

Case Studies

In one case study involving the treatment of cancer cell lines with various derivatives of pyrazolo[4,3-c]pyridine compounds:

  • Objective : To evaluate the antiproliferative effects on leukemia and breast cancer cell lines.
  • Methodology : Cells were treated with increasing concentrations of compounds derived from pyrazolo[4,3-c]pyridine.
  • Results : Several compounds exhibited potent cytotoxicity with IC₅₀ values ranging from low micromolar to sub-micromolar concentrations across different cell lines.

Q & A

What are common synthetic routes for 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?

Basic
A widely used method involves cyclocondensation of substituted pyrazole precursors with cyclic amines under basic conditions. For example, derivatives with oxazolyl or methoxyalkyl substituents are synthesized via nucleophilic substitution using NaH in THF at low temperatures (273 K), followed by quenching with HCl to isolate hydrochlorides (yields: 30–45%) . Tert-butyl and ethyl ester derivatives are prepared via alkylation of pyrazolopiperidine intermediates with 2-bromopropane in THF, yielding crystalline products after recrystallization in ethanol .

How is X-ray crystallography applied to determine the structure of these compounds?

Basic
Single-crystal X-ray diffraction is critical for confirming molecular geometry. For instance, the title compound 5-tert-butyl-3-ethyl-1-isopropyl derivative crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 13.017 Å, b = 12.771 Å, and β = 115.76°. Data collection involves MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL97, achieving an R factor of 0.060 . Displacement parameters and hydrogen bonding (C–H⋯O) are analyzed to validate the half-chair conformation of the six-membered ring .

What purification methods are effective post-synthesis?

Basic
Recrystallization from ethanol or methanol is standard for isolating hydrochlorides, yielding high-purity solids (e.g., melting points 84–143°C) . Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is employed for non-ionic derivatives. Purity is confirmed via NMR (¹H/¹³C) and mass spectrometry, with characteristic peaks for methyl groups (δ 1.2–1.5 ppm) and molecular ions ([M+H]⁺) .

How can reaction conditions be optimized to improve yields of substituted derivatives?

Advanced
Yield optimization requires balancing stoichiometry and reaction time. For example, using 1.2 equivalents of 2-bromopropane with NaH (2.5 eq) in THF at 273 K maximizes alkylation efficiency . Microwave-assisted synthesis or catalyst screening (e.g., Pd/C for hydrogenation) can reduce side products. Lowering reaction temperatures (e.g., 0°C) minimizes decomposition of thermally sensitive intermediates, as seen in 5-nitrofuran-tagged derivatives .

How do substituents on the pyrazole ring influence biological activity in Mycobacterium tuberculosis (Mtb) inhibitors?

Advanced
Hydrophobic substituents (e.g., tert-butyl) enhance Mtb pantothenate synthetase (PS) inhibition by improving target binding. Petukhov et al. reported a tert-butyl derivative (IC₅₀ = 90 nM) outperforming 3-phenyl analogs (IC₅₀ > 1 µM) due to increased hydrophobic interactions in the PS active site . Conversely, polar groups (e.g., methoxyethyl) reduce activity by disrupting ligand-protein van der Waals contacts .

How can QSAR models guide the design of bioactive derivatives?

Advanced
Quantitative structure-activity relationship (QSAR) studies correlate physicochemical parameters (hydrophobicity π, electronic σ) with bioactivity. For 3-aryl derivatives displacing [³H]prazosin, van der Waals volume (VW) and π values show strong correlations (R² > 0.85). Substituents with π ≈ 1.5 (e.g., chlorophenyl) optimize binding affinity, while bulky groups (VW > 150 ų) sterically hinder target engagement .

How should researchers address contradictions in substituent effects across studies?

Advanced
Contradictions often arise from assay variability or target flexibility. For example, hydrophobic tert-butyl groups improve PS inhibition in Mtb but reduce activity in c-Met kinase assays due to steric clashes . To resolve this, conduct comparative molecular dynamics simulations to assess binding pocket flexibility. Validate findings using isothermal titration calorimetry (ITC) to measure thermodynamic profiles (ΔG, ΔH) .

What role does computational docking play in designing c-Met kinase inhibitors?

Advanced
Structure-based docking (e.g., Glide or AutoDock) predicts binding modes of pyrazolopyridine derivatives in the c-Met ATP-binding pocket. Key interactions include hydrogen bonds with Met1160 and π-π stacking with Tyr1230. Derivatives with 4-methoxyphenyl P1 groups exhibit enhanced affinity (Kᵢ < 10 nM) by filling hydrophobic subpockets, as validated by free-energy perturbation (FEP) calculations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
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5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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